Methyl 2-(5,8-dimethoxy-2-methyl-4-oxoquinolin-1(4H)-yl)acetate
CAS No.:
Cat. No.: VC15890870
Molecular Formula: C15H17NO5
Molecular Weight: 291.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H17NO5 |
|---|---|
| Molecular Weight | 291.30 g/mol |
| IUPAC Name | methyl 2-(5,8-dimethoxy-2-methyl-4-oxoquinolin-1-yl)acetate |
| Standard InChI | InChI=1S/C15H17NO5/c1-9-7-10(17)14-11(19-2)5-6-12(20-3)15(14)16(9)8-13(18)21-4/h5-7H,8H2,1-4H3 |
| Standard InChI Key | ROOLDFSTDSXNCC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=O)C2=C(C=CC(=C2N1CC(=O)OC)OC)OC |
Introduction
Chemical Identity and Formula
Methyl 2-(5,8-dimethoxy-2-methyl-4-oxoquinolin-1(4H)-yl)acetate is a quinoline derivative with the molecular formula and a molecular weight of 291.303 g/mol . It is also known by the synonyms ZINC40175634, AKOS005199587, BB 0241235, and (5,8-Dimethoxy-2-methyl-4-oxo-4H-quinolin-1-yl)-acetic acid methyl ester . The compound has 0 hydrogen bond donors and 6 hydrogen bond acceptors .
Synthesis
The synthesis of Ethyl 2-(5,8-dimethoxy-2-methyl-4-oxoquinolin-1(4H)-yl)acetate, a related compound, involves multiple steps with careful control of reaction conditions like temperature, solvent choice, and reaction time to ensure high yields and purity. Characterization techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are typically employed to confirm the structure.
Potential Applications
2-(5,8-Dimethoxy-2-methyl-4-oxoquinolin-1(4H)-yl)acetohydrazide, a related compound, has potential applications in:
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Pharmaceutical Research: As an intermediate in drug discovery.
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Chemical Synthesis: As a building block for synthesizing more complex molecules.
Ethyl 2-(5,8-dimethoxy-2-methyl-4-oxoquinolin-1(4H)-yl)acetate, a related compound, has potential applications in:
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Drug Discovery: Evaluation of its therapeutic potential in various disease models.
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Chemical Biology: Use as a tool to study biological pathways and molecular interactions.
Related Research
Quinoline derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Modifications on the quinoline core can significantly alter biological activity, making structure-activity relationship studies essential for optimizing therapeutic effects. Research indicates that similar compounds exhibit antimicrobial, anti-inflammatory, and anticancer activities through these mechanisms.
Anticancer activity has been observed in other quinoline derivatives .
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